![molecular formula C18H16FN5O3 B2688955 6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034372-06-8](/img/structure/B2688955.png)
6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PF-04971729, is a small molecule inhibitor that has shown potential in treating certain diseases.
Aplicaciones Científicas De Investigación
Macromolecular Adduct Formation and Metabolism
Studies have explored the formation and metabolism of heterocyclic amines, including compounds structurally similar to "6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione," in humans and rodents. These compounds are formed during the cooking of meat and fish and are known for their genotoxicity and carcinogenicity in animal models. Accelerator mass spectrometry (AMS) has been used to study the dosimetry of protein and DNA adduct formation by low doses of these amines, comparing adduct levels in humans to those in rodents. This research suggests significant differences in metabolite profiles between humans and rodents, indicating a need for caution when extrapolating rodent data to humans (Turteltaub et al., 1999).
Drug Metabolism and Disposition
The disposition and metabolism of compounds similar to "6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" have been studied in humans, particularly focusing on novel orexin 1 and 2 receptor antagonists under development for insomnia treatment. These studies involve analyzing the elimination of drug-related material, primarily through feces, and identifying principal circulating components and metabolites in plasma extracts. Such research aids in understanding the pharmacokinetics of new therapeutic agents and their metabolization pathways (Renzulli et al., 2011).
Exposure to Carcinogenic Compounds
Research on human exposure to carcinogenic heterocyclic amines, which are structurally related to "6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione," has revealed that these compounds are present in cooked foods and can lead to continuous exposure through the diet. The presence of such amines in human urine indicates continual exposure, highlighting the significance of understanding the metabolism and potential health impacts of these compounds (Ushiyama et al., 1991).
Fluoropyrimidine Therapy Optimization
Given the structural similarity to fluoropyrimidines, research into optimizing fluoropyrimidine therapy for cancer treatment is highly relevant. This includes studying the pharmacokinetics and pharmacodynamics of aromatase inhibitors and the impact of gene polymorphisms on drug toxicity. Such studies aim to individualize therapy and reduce adverse effects, improving the safety and efficacy of treatment for cancer patients (Haynes et al., 2004; Gross et al., 2008).
Propiedades
IUPAC Name |
6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3/c19-11-2-3-14-13(10-11)16(25)24(18(27)22-14)12-4-8-23(9-5-12)17(26)15-20-6-1-7-21-15/h1-3,6-7,10,12H,4-5,8-9H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTOMXVLWUABPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.